PD-153035 hydrochloride
Overview
Description
PD-153035 hydrochloride, also known as AG 1517, SU 5271, and ZM 252868, is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . It is used in research to study the role of EGFR in various biological processes .
Molecular Structure Analysis
The molecular formula of PD-153035 hydrochloride is C16H14BrN3O2·HCl . The molecular weight is 396.67 . The InChI string is1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13 (8-15 (14)22-2)18-9-19-16 (12)20-11-5-3-4-10 (17)6-11;/h3-9H,1-2H3, (H,18,19,20);1H
. Chemical Reactions Analysis
PD-153035 hydrochloride is a potent and selective ATP competitive inhibitor of the EGFR . It shows a potent and selective inhibitory effect on tyrosine phosphorylation induced with EGF .Physical And Chemical Properties Analysis
PD-153035 hydrochloride is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . The compound should be stored in a desiccated condition at a temperature of 2-8°C .Scientific Research Applications
1. Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase
PD-153035 hydrochloride has been identified as a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase. This compound specifically targets the EGF receptor tyrosine kinase, demonstrating significant selectivity and potency. It has been shown to rapidly suppress autophosphorylation of the EGF receptor and selectively block EGF-mediated cellular processes, including mitogenesis, early gene expression, and oncogenic transformation (Fry et al., 1994).
2. Potential Antitumor Agent
Research suggests that PD-153035 acts as a potential antitumor agent by inhibiting tyrosine kinase activity of the epidermal growth factor receptor (EFGR). This inhibition is achieved through competitive binding at the ATP site of the enzyme. Studies involving analogs of PD-153035 have also been conducted to understand their efficacy in inhibiting EGFR kinase and tumor cell growth, with some showing higher inhibitory activities against certain tumor cell lines than PD-153035 itself (Lee et al., 2001).
3. Inducing Apoptosis in Colon Cancer Cells
PD-153035 has been shown to cause dose-dependent cytostasis and apoptosis in colon cancer cell lines that are dependent on autocrine stimulation of EGFR. This apoptosis is not associated with p53 protein expression but is accompanied by the activation of caspases. The study suggests that EGFR tyrosine kinase inhibitors like PD-153035 could be further investigated for the treatment of colorectal neoplasms (Karnes et al., 1998).
4. Investigation in Immune Checkpoint Blockade
PD-153035 has been referenced in studies involving immune checkpoint blockade, particularly involving PD-1/PD-L1 interactions. Although not the primary focus of these studies, the research around PD-153035 contributes to the broader understanding of cancer immunotherapy and the development of new immune checkpoint blockers (Zhang et al., 2017).
properties
IUPAC Name |
N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKWAWPAPMNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171414 | |
Record name | PD-153035 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PD-153035 hydrochloride | |
CAS RN |
183322-45-4, 205195-07-9 | |
Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183322-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, N-(3-bromophenyl)-6,7-dimethoxy-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205195-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-153035 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD-153035 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD 153035 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PD-153035 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHJ252P69N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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